1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-
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Overview
Description
1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- is a complex organic compound with a unique structure that includes a quinolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reaction to completion.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
6H-Dibenzo[a,g]quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-: This compound shares a similar quinolizine core but has different functional groups.
6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,10,11-tetramethoxy-: Another related compound with a similar structure but different substituents.
Uniqueness
1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro- is unique due to its specific functional groups and the resulting chemical properties. These differences make it suitable for particular applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
87699-06-7 |
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Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5-dicarbonitrile |
InChI |
InChI=1S/C15H15N3/c16-10-15(11-17)9-12-5-1-2-6-13(12)18-8-4-3-7-14(15)18/h1-2,5-6,14H,3-4,7-9H2 |
InChI Key |
LEPDRWOYLDUYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(CC3=CC=CC=C32)(C#N)C#N |
Origin of Product |
United States |
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